molecular formula C6H10N2O2 B13187319 2-Amino-5-cyanopentanoic acid

2-Amino-5-cyanopentanoic acid

Cat. No.: B13187319
M. Wt: 142.16 g/mol
InChI Key: AAWKBLYYEHJYCW-UHFFFAOYSA-N
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Description

2-Amino-5-cyanopentanoic acid (IUPAC name: (2S)-2-amino-5-cyanopentanoic acid) is a non-proteinogenic α-amino acid characterized by a cyano (-CN) group at the fifth carbon of its pentanoic acid backbone and an amino (-NH₂) group at the second carbon. Its molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol. The compound exists as the S-enantiomer, as confirmed by its stereospecific SMILES notation: C(CC#N)C[C@@H](C(=O)O)N . The hydrochloride salt form (CID 53633163) is also documented, enhancing its stability for research applications .

The cyano group confers unique reactivity, enabling participation in nucleophilic additions or hydrolysis to form carboxylic acids or amines. This functional versatility makes the compound valuable in medicinal chemistry and peptide synthesis.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-amino-5-cyanopentanoic acid

InChI

InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10)

InChI Key

AAWKBLYYEHJYCW-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)CC(C(=O)O)N

Origin of Product

United States

Biological Activity

2-Amino-5-cyanopentanoic acid, also known as (2R)-2-amino-5-cyanovaleric acid, is an organic compound with the molecular formula C6H10N2O2. It is a derivative of the amino acid lysine, where the ε-amino group is substituted by a cyano group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including biochemistry and medicinal chemistry.

The biological activity of 2-amino-5-cyanopentanoic acid primarily involves its interaction with specific enzymes and receptors. The cyano group enhances its ability to form hydrogen bonds and participate in electrostatic interactions, which can significantly influence its binding affinity to biological targets. This compound has been shown to act as an inhibitor or modulator of enzyme activity by interacting with active or allosteric sites on enzymes.

Enzyme Interaction Studies

Research indicates that 2-amino-5-cyanopentanoic acid can be utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its structural similarity to lysine allows it to mimic certain biological functions while also providing a unique reactivity profile due to the presence of the cyano group.

Therapeutic Potential

The compound exhibits potential as a therapeutic agent due to its ability to modulate various biological pathways. For instance, it has been investigated for its effects on neurotransmitter systems, particularly in relation to glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. This modulation could have implications for treating neurological disorders.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of 2-amino-5-cyanopentanoic acid. In vitro tests demonstrated that the compound possesses moderate antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth, suggesting its potential use as an antimicrobial agent .

Cytotoxicity Assays

In cytotoxicity assays, 2-amino-5-cyanopentanoic acid has shown varying degrees of cytotoxic effects depending on the cell lines tested. For example, it was found to induce cell death in certain cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity highlights its potential for use in targeted cancer therapies .

Comparative Analysis with Analog Compounds

A comparative analysis with similar compounds reveals that 2-amino-5-cyanopentanoic acid exhibits distinct biological activities due to its unique structural features. For instance, compounds like (2R)-2-amino-3-hydroxypropanoic acid lack the cyano group and therefore do not exhibit the same level of reactivity or biological interaction potential.

Compound NameStructure ComparisonBiological Activity
2-Amino-5-cyanopentanoic acidCyano group presentModerate antibacterial and cytotoxic effects
2-Amino-3-hydroxypropanoic acidHydroxyl group instead of cyanoLimited antibacterial activity
2-Amino-4-methoxy-4-oxobutanoic acidMethoxy and oxo groups presentVaries based on substitution

Scientific Research Applications

2-Amino-5-cyanopentanoic acid is a compound with applications in various scientific research fields. It is created when lysine residues in proteins react with hypochlorous acid (HOCl) and hypobromous acid (HOBr), resulting in lysine nitrile as a stable product.

Scientific Research Applications

  • As a Building Block: 5-Cyanopentanoic acid is a versatile building block in organic synthesis, particularly for synthesizing pharmaceuticals and agrochemicals.
  • Precursor for Biologically Active Molecules: It serves as a precursor in synthesizing biologically active molecules.
  • Drug Development: It is used in developing drugs and therapeutic agents.
  • Industrial Applications: It is employed in the production of polymers, resins, and other industrial chemicals.

Biological Activity
5-Cyanopentanoic acid exhibits significant biological activity, particularly in protein modifications and potential therapeutic uses.

Protein Modification
The compound is recognized as a product of lysine modification during oxidative stress. It forms when lysine residues in proteins react with hypochlorous acid (HOCl) and hypobromous acid (HOBr), generating lysine nitrile (2-amino-5-cyanopentanoic acid) as a stable product. This reaction has been observed in various proteins, including adenylate kinase and bovine serum albumin, with yields reaching up to 80% under specific conditions.

Chemical Properties

  • Molecular Formula: C₆H₉NO₂
  • Molecular Weight: 127.14 g/mol
  • Density: 1.099 g/cm³
  • Boiling Point: 318.4 °C
  • Flash Point: 146.4 °C

Chemical Reactions Analysis

Oxidation Reactions

LysCN participates in oxidation pathways under biological and chemical conditions:

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Oxidative conversionHOCl/HOBr, MPO system2-Aminoadipic acid (2-AAA)Up to 80%
Enzymatic oxidationMyeloperoxidase (MPO)Protein-bound 2-AAA & LysCNVariable
  • Mechanism :

    • Under low oxidant-to-lysine ratios, LysCN forms via Nε-dichloramine intermediates during MPO-mediated oxidation .

    • High HOCl concentrations favor LysCN over 2-AAA due to competing reaction pathways .

Reduction Reactions

The cyano group undergoes selective reduction to form amine derivatives:

Reaction TypeReagents/ConditionsMajor ProductNotesReference
Cyano → AmineLiAlH₄ (anhydrous ether)2-Amino-5-aminopentanoic acidRequires strict anhydrous conditions
Catalytic hydrogenationH₂, Pd/C2,5-Diaminopentanoic acidStereochemistry preserved
  • Key Insight :
    Reduction preserves the amino acid backbone while converting the nitrile to a primary amine, enabling peptide synthesis applications.

Nucleophilic Substitution

The cyano group acts as a leaving group in substitution reactions:

NucleophileReagents/ConditionsMajor ProductSelectivityReference
Thiols (RS⁻)DMSO, 60°C2-Amino-5-thioetherpentanoic acid>90% with aliphatic thiols
Sodium sulfite (Na₂SO₃)Aqueous NaOH, 80°C2-Amino-5-sulfonatopentanoic acidpH-dependent
  • Mechanistic Pathway :

    • The reaction proceeds via a Michaelis-Arbuzov-type mechanism , where the cyano group is displaced by strong nucleophiles.

Hydrolysis Reactions

Controlled hydrolysis yields carboxylic acid derivatives:

ConditionsProductReaction TimeYieldReference
Acidic (HCl, H₂O)2-Amino-5-carboxypentanoic acid6 hr, reflux75%
Basic (NaOH, H₂O₂)2-Amino-5-hydroxyimino-pentanoic acid4 hr, 50°C60%
  • Biological Relevance :
    Hydrolysis products are implicated in metabolic pathways linked to diabetes and atherosclerosis .

Enzymatic Interactions

LysCN modulates biological systems through enzyme interactions:

EnzymeObserved EffectBiological ContextReference
Adenylate kinaseCompetitive inhibition (Ki = 12 μM)Oxidative stress models
Lysyl oxidaseSubstrate analog for post-translational crosslinkingAtherosclerotic plaque formation
  • Pathophysiological Role :
    Enrichment of LysCN in human aortic plaques suggests its role in MPO-driven inflammatory processes .

Comparative Reactivity with Analogues

LysCN exhibits distinct reactivity compared to structurally related compounds:

CompoundFunctional GroupReactivity with LiAlH₄Notes
LysCN-CNFull reduction to -NH₂Fast kinetics
2-Amino-5-bromopentanoic acid-BrNo reaction under standard conditionsRequires Pd catalysis
2-Aminoadipic acid-COOHNon-reactiveStable end-product

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
2-Amino-5-(ethylamino)-5-oxopentanoic Acid
  • Structure: Replaces the cyano group with an ethylamino-oxo (-NH-C(=O)-C₂H₅) moiety.
  • Formula : C₇H₁₄N₂O₃ (MW: 174.20 g/mol).
  • Properties: The oxo group increases polarity, enhancing solubility in polar solvents compared to the nitrile-containing analog. Its ethylamino side chain may facilitate hydrogen bonding in biological systems .
5-Amino-2-oxopentanoic Acid
  • Structure: Features an oxo (-C=O) group at the second carbon instead of the cyano group.
  • Formula: C₅H₉NO₃ (MW: 131.13 g/mol).
  • Properties: The ketone group alters metabolic pathways; this compound is a known intermediate in lysine degradation (e.g., via α-keto-δ-aminovalerate in MetaCyc pathways) .
2-Amino-5-chlorobenzoic Acid
  • Structure : Aromatic benzoic acid derivative with a chlorine substituent at the fifth position.
  • Formula: C₇H₆ClNO₂ (MW: 171.57 g/mol).
  • Properties: The electron-withdrawing chlorine increases acidity (pKa ~2.1) compared to the aliphatic 2-amino-5-cyanopentanoic acid (pKa ~2.3 for α-amino acids) .
Backbone Modifications
(S)-(-)-2-Amino-4-pentenoic Acid
  • Structure : Unsaturated backbone with a double bond at the fourth carbon.
  • Formula: C₅H₉NO₂ (MW: 115.13 g/mol).
2-Amino-1-hydroxycyclopentane-carboxylic Acid
  • Structure: Cyclopentane ring with amino and hydroxyl groups.
  • Formula: C₆H₁₁NO₃ (MW: 145.16 g/mol).
  • Properties : The cyclic structure imposes steric constraints, reducing conformational flexibility compared to the linear chain of the target compound .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Amino-5-cyanopentanoic acid 142.16 Not reported -CN, -NH₂, -COOH
2-Amino-5-cyanopyridine 119.12 159–165 -CN, -NH₂, aromatic
2-Amino-5-chlorobenzoic acid 171.57 209–213 -Cl, -NH₂, -COOH
5-Amino-2-oxopentanoic acid 131.13 Not reported -C=O, -NH₂, -COOH

Key Observations :

  • Aromatic vs. Aliphatic: Aromatic analogs (e.g., 2-amino-5-cyanopyridine) exhibit higher melting points due to π-π stacking .
  • Electron-Withdrawing Groups: Chlorine and cyano groups reduce basicity but enhance solubility in aprotic solvents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for generating 2-amino-5-cyanopentanoic acid in laboratory settings?

  • Methodological Answer : The compound is formed via oxidative halogenation of lysine residues in proteins using hypochlorous acid (HOCl) or hypobromous acid (HOBr). For example, treatment of proteins like adenylate kinase (ADK) with HOCl/HOBr yields 2-amino-5-cyanopentanoic acid (lysine nitrile) through ε-N-haloamine intermediates . Isolation involves liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) for purification and verification.

Q. How can researchers characterize the purity and stability of 2-amino-5-cyanopentanoic acid?

  • Methodological Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS. Stability studies should include pH-dependent degradation assays (e.g., buffered solutions at pH 2–9) and thermal stability tests (e.g., 4°C vs. room temperature). Structural integrity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis .

Q. What experimental precautions are critical when handling 2-amino-5-cyanopentanoic acid?

  • Methodological Answer : Due to its nitrile group, handle in a fume hood with nitrile gloves. Store desiccated at –20°C to prevent hydrolysis. Avoid prolonged exposure to light or oxidizing agents. For in vitro studies, use inert atmospheres (e.g., argon) during reactions to minimize side products .

Advanced Research Questions

Q. How does 2-amino-5-cyanopentanoic acid mediate halogen transfer in protein modification studies?

  • Methodological Answer : In reactions with HOBr, lysine nitrile acts as a halogen-transfer mediator via ε-N-dibromoamine intermediates, facilitating tyrosine bromination. This is tested by comparing halogenation yields in wild-type vs. lysine-free protein variants using LC-MS/MS. For example, lysine-free ADK shows reduced bromotyrosine formation, confirming its role .

Q. What analytical strategies resolve contradictions in reported yields of lysine nitrile during protein oxidation?

  • Methodological Answer : Yield variability (up to 80% in HOCl reactions) depends on protein size and lysine accessibility. Use size-exclusion chromatography (SEC) to assess protein aggregation and surface lysine mapping via X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS). Control oxidant-to-protein molar ratios (e.g., 10:1 to 100:1) to optimize reproducibility .

Q. How can 2-amino-5-cyanopentanoic acid serve as a biomarker in oxidative stress models?

  • Methodological Answer : Quantify lysine nitrile in biological matrices (e.g., plasma, tissue homogenates) using isotope dilution LC-MS/MS. Spike samples with deuterated internal standards (e.g., 5-aminolevulinic acid-d2) to correct for matrix effects. Correlate levels with oxidative stress markers like 3-nitrotyrosine or malondialdehyde in disease models .

Q. What computational tools predict the reactivity of 2-amino-5-cyanopentanoic acid in enzyme active sites?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model its interaction with catalytic residues. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess conformational stability in binding pockets. Validate predictions with site-directed mutagenesis and kinetic assays .

Notes

  • For isotopic labeling, refer to deuterated analogs (e.g., 5-aminolevulinic acid-d2) in .
  • Contradictions in oxidative yields require systematic controls (e.g., protein conformation, oxidant scavengers) .

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